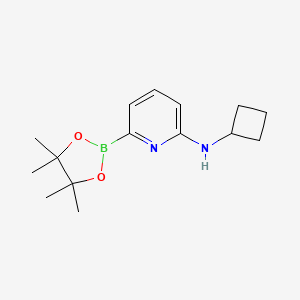

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Vue d'ensemble

Description

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a cyclobutyl group and a boronate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the formation of the boronate ester through a borylation reaction. One common method involves the use of a palladium catalyst to facilitate the coupling of a pyridine derivative with bis(pinacolato)diboron . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted boronate esters.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds related to N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit inhibitory effects on serine-threonine kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have shown that this compound can inhibit the activity of BMP (Bone Morphogenetic Protein) receptors, which are implicated in tumor growth and metastasis .

1.2 Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders. It acts as a dual pharmacophore targeting phosphodiesterase type IV and muscarinic receptors, which may provide therapeutic benefits for conditions such as depression and anxiety . This dual action could enhance its efficacy compared to single-target drugs.

Biochemical Applications

2.1 Modulation of Cell Growth

this compound has been studied for its ability to modulate cellular processes such as differentiation and apoptosis. Its mechanism of action involves the inhibition of specific signaling pathways that regulate these processes . This property makes it a candidate for further research in regenerative medicine and cancer therapy.

2.2 Inhibition of Pathological Conditions

The compound has shown promise in treating conditions like Sjögren’s syndrome and diffuse intrinsic pontine glioma (DIPG). By inhibiting BMP6 expression linked to these diseases, the compound may offer new avenues for therapeutic intervention .

Case Studies

Mécanisme D'action

The mechanism of action of N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Activité Biologique

N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1315350-34-5) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse scientific literature.

Molecular Structure and Weight

- Molecular Formula : C₁₅H₂₃BN₂O₂

- Molecular Weight : 274.17 g/mol

Physical Properties

The compound is typically stored in a sealed container at temperatures between 2°C and 8°C to maintain stability and prevent degradation .

- GSK-3β Inhibition :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Cytotoxicity Studies

In a series of cytotoxicity assays conducted on various cell lines (HT-22 and BV-2), this compound exhibited low cytotoxicity at concentrations up to 10 µM. This indicates a favorable safety profile for potential therapeutic applications .

Study 1: GSK-3β Inhibitory Activity

A study highlighted that compounds with cyclobutyl substituents demonstrated enhanced GSK-3β inhibitory activity compared to other substituents. The IC₅₀ values for these compounds ranged significantly, indicating their potency and potential for further development in therapeutic contexts .

Study 2: Anti-inflammatory Activity

In a model using BV-2 microglial cells, the compound significantly decreased levels of NO and IL-6 at concentrations as low as 1 µM. This effect surpassed that of several reference compounds used in the study .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BN₂O₂ |

| Molecular Weight | 274.17 g/mol |

| GSK-3β Inhibition IC₅₀ | 8 nM |

| ROCK-1 Inhibition IC₅₀ | 2.3 µM |

| Cytotoxicity (HT-22 Cells) | No significant decrease up to 10 µM |

Propriétés

IUPAC Name |

N-cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(18-12)17-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNYJIAZWVVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694456 | |

| Record name | N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315350-34-5 | |

| Record name | N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.